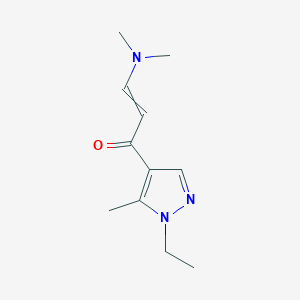
3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a dimethylamino group, which is a functional group consisting of a nitrogen atom bonded to two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Formation of the Enone: The final step involves the formation of the enone structure through an aldol condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the enone.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylprop-2-en-1-one: Similar enone structure but with a phenyl group instead of a pyrazole ring.
3-(Dimethylamino)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one is unique due to the presence of both the dimethylamino group and the pyrazole ring, which can impart distinct chemical and biological properties compared to other enones.
Biological Activity
3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound belonging to the class of enones. Its structure, characterized by a carbon-carbon double bond conjugated with a carbonyl group and a pyrazole ring, suggests significant biological activity that is currently under investigation. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features:
- A dimethylamino group which may influence its interaction with biological targets.
- A pyrazole ring , which is known for its role in various biological activities.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Dimethylamino Group : This is accomplished through nucleophilic substitution using dimethylamine.
- Formation of the Enone Structure : The final step involves an aldol condensation reaction to yield the enone.
The unique combination of functional groups in this compound suggests potential interactions with various biological targets. Initial studies indicate that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Interaction Studies
Research has shown that this compound can interact with several biological targets, including:
- Cyclin-dependent kinases (CDKs) : Compounds similar to this compound have been identified as potent inhibitors of CDKs, which are crucial for cell cycle regulation and are often overactive in cancer cells .
Case Studies and Research Findings
A number of studies have evaluated the biological activity of compounds related to this compound:
Antiproliferative Activity
The compound has demonstrated promising antiproliferative activity against various cancer cell lines:
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H17N3O/c1-5-14-9(2)10(8-12-14)11(15)6-7-13(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
VBNOLQMZGHJCPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C=CN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















